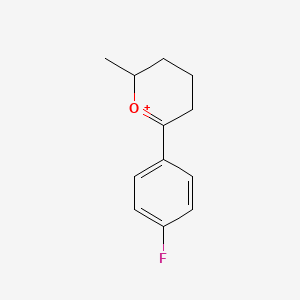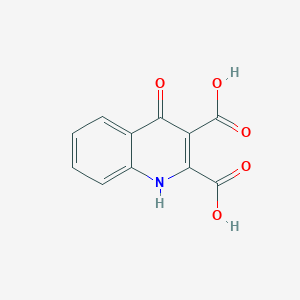
6-Chlorooctahydro-2,5-methanopentalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorooctahydro-2,5-methanopentalen-1-ol is a chemical compound with the molecular formula C₉H₁₃ClO It is a chlorinated derivative of octahydro-2,5-methanopentalen-1-ol, characterized by the presence of a chlorine atom attached to the cycloalkane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooctahydro-2,5-methanopentalen-1-ol typically involves the chlorination of octahydro-2,5-methanopentalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Chlorooctahydro-2,5-methanopentalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, yielding the parent hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the parent hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chlorooctahydro-2,5-methanopentalen-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Chlorooctahydro-2,5-methanopentalen-1-ol involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2,5-methanopentalen-1-ol: The parent compound without the chlorine atom.
6-Bromooctahydro-2,5-methanopentalen-1-ol: A brominated derivative with similar properties.
6-Fluorooctahydro-2,5-methanopentalen-1-ol: A fluorinated analogue with distinct reactivity.
Uniqueness
6-Chlorooctahydro-2,5-methanopentalen-1-ol is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity and potential biological activity. The chlorine atom also influences the compound’s solubility and stability, making it distinct from its analogues.
Properties
CAS No. |
61597-71-5 |
|---|---|
Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-chlorotricyclo[3.3.1.03,7]nonan-2-ol |
InChI |
InChI=1S/C9H13ClO/c10-8-5-1-4-2-6(3-5)9(11)7(4)8/h4-9,11H,1-3H2 |
InChI Key |
PZAOVXAFLYMDFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1C(C2C3Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


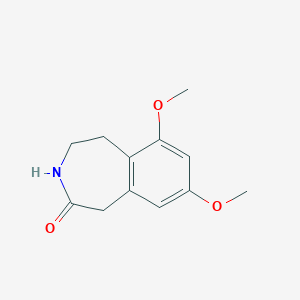
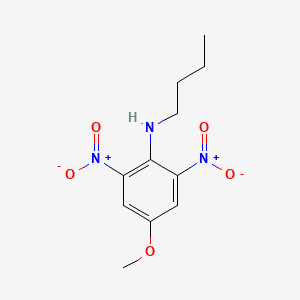
![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, octyl ester](/img/structure/B14573249.png)
![4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]-](/img/structure/B14573251.png)
![6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14573257.png)
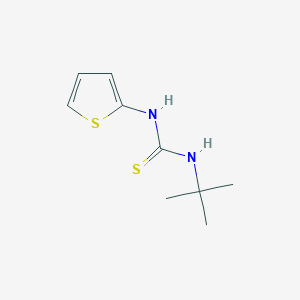
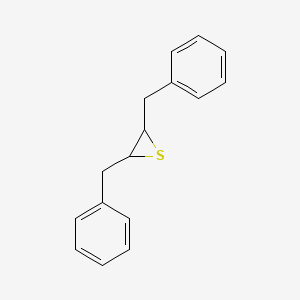
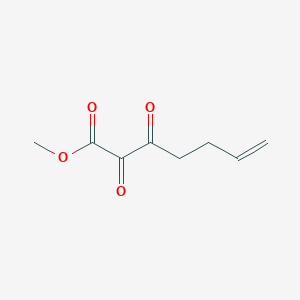
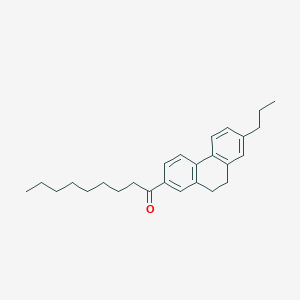
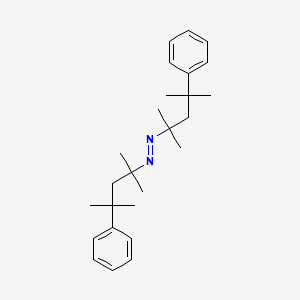
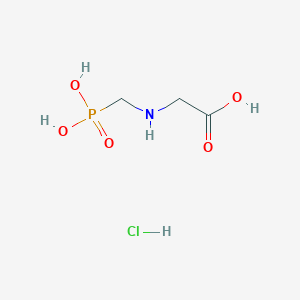
![1-Oxaspiro[3.5]nonane-2-methanol, 3,3-dimethyl-](/img/structure/B14573285.png)
